molecular formula C19H24ClN3O4 B5430484 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

Cat. No. B5430484
M. Wt: 393.9 g/mol
InChI Key: BZZMDWAZDJIESO-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, also known as CDP-2, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Researchers have investigated its effects on neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, as well as its potential as a therapeutic agent for various neurological and psychiatric disorders.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is believed to act as a selective and potent inhibitor of the monoamine oxidase (MAO) enzyme, which is responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound may increase the levels of these neurotransmitters in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of various neurotransmitter systems, leading to effects such as increased locomotor activity, enhanced cognitive function, and antidepressant-like effects. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments, including its high potency and selectivity for MAO inhibition, as well as its ability to cross the blood-brain barrier. However, its limited solubility and stability may present challenges in certain experimental settings.

Future Directions

Future research on N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide may focus on its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. Additionally, further investigations into its mechanism of action and effects on neurotransmitter systems may provide insights into the underlying mechanisms of these disorders. Finally, the development of more stable and soluble analogs of this compound may improve its potential for clinical use.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may provide valuable insights into the underlying mechanisms of various neurological and psychiatric disorders, as well as its potential as a therapeutic agent.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-(2-furylmethyl)-1-piperazinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification using chromatography techniques.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4/c1-25-17-11-16(18(26-2)10-15(17)20)21-19(24)13-23-7-5-22(6-8-23)12-14-4-3-9-27-14/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMDWAZDJIESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)CC3=CC=CO3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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